molecular formula C11H7F2NO3 B1396385 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid CAS No. 1338651-82-3

6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid

Cat. No. B1396385
M. Wt: 239.17 g/mol
InChI Key: LEMSICSKYHTPOY-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptors, subtypes AMPA and KA. It has a molecular weight of 239.18 .


Molecular Structure Analysis

The IUPAC name for this compound is 6,8-difluoro-4-methoxy-2-quinolinecarboxylic acid. The InChI Code is 1S/C11H7F2NO3/c1-17-9-4-8(11(15)16)14-10-6(9)2-5(12)3-7(10)13/h2-4H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.18 . It should be stored at a temperature of 28°C .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid is a chemical compound used in chemical synthesis .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the chemical synthesis. Typically, this compound would be used as a reagent or building block in the synthesis of more complex molecules .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, the use of this compound could enable the synthesis of new molecules with potential applications in various fields .
  • Double Decarboxylative Coupling Reactions

    • Application : Carboxylic acids, like 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid, can be used in double decarboxylative coupling reactions .
    • Method of Application : This involves a reaction between two (similar or different) molecules of carboxylic acids. This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
    • Results or Outcomes : This method has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Pharmaceutical Research

    • Application : Quinoline derivatives, like 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid, are known to have a broad range of applications in medicinal and bioorganic chemistry .
    • Method of Application : These compounds can be used as building blocks in the synthesis of various pharmaceuticals. The specific methods would depend on the target molecule .
    • Results or Outcomes : Quinoline derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
  • Industrial Chemistry

    • Application : Quinoline derivatives are also used in industrial chemistry .
    • Method of Application : They can be used as intermediates in the synthesis of various industrial chemicals. The specific methods would depend on the target molecule .
    • Results or Outcomes : The use of these compounds can enable the synthesis of new industrial chemicals with a wide range of potential applications .

Safety And Hazards

The safety data sheet (SDS) for 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid can be found online . It’s important to handle this compound with care, following all safety precautions mentioned in the SDS.

properties

IUPAC Name

6,8-difluoro-4-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c1-17-9-4-8(11(15)16)14-10-6(9)2-5(12)3-7(10)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMSICSKYHTPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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